molecular formula C4H4ClNS B1304918 2-Chloro-4-methylthiazole CAS No. 26847-01-8

2-Chloro-4-methylthiazole

Cat. No.: B1304918
CAS No.: 26847-01-8
M. Wt: 133.6 g/mol
InChI Key: SYDUUJIIXIOTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. It is known for its significant role in various chemical and pharmaceutical applications due to its unique chemical properties. The molecular formula of this compound is C4H4ClNS, and it has a molecular weight of 133.6 g/mol .

Scientific Research Applications

2-Chloro-4-methylthiazole has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-Chloro-4-methylthiazole includes avoiding heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking or smoking when using this product . It is also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methylthiazole plays a significant role in biochemical reactions, particularly as a nitrification inhibitor. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the activity of certain nitrifying bacteria, thereby affecting the nitrogen cycle in soil . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent reduction in nitrification rates.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can alter the expression of genes involved in the nitrogen cycle, leading to changes in cellular metabolism . Additionally, this compound has been observed to affect the proliferation and differentiation of certain cell types, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can lead to conformational changes in the enzyme structure, resulting in reduced catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to inhibit nitrification over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit nitrification without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular processes and potential toxicity to non-target organisms . Threshold effects have been observed, where the compound’s efficacy and toxicity vary significantly with dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and nitrite oxidoreductase, which are key players in the nitrification process . By inhibiting these enzymes, this compound can alter metabolic flux and reduce the levels of nitrification intermediates, thereby affecting overall nitrogen cycling in the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound can influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of the compound can affect its interactions with target enzymes and proteins, thereby influencing its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of thionyl chloride with 4-methylthiazole. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The reaction involves the chlorination of 4-methylthiazole using chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form 4-methylthiazole.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 4-methylthiazole.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields highlight its versatility .

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUUJIIXIOTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181365
Record name 2-Chloro-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26847-01-8
Record name 2-Chloro-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26847-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026847018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylthiazole
Reactant of Route 2
2-Chloro-4-methylthiazole
Reactant of Route 3
2-Chloro-4-methylthiazole
Reactant of Route 4
2-Chloro-4-methylthiazole
Reactant of Route 5
2-Chloro-4-methylthiazole
Reactant of Route 6
2-Chloro-4-methylthiazole
Customer
Q & A

Q1: The provided research highlights the metabolic pathway of clomethiazole, leading to the formation of 2-chloro-4-methylthiazole. What is the significance of understanding this metabolic route in the broader context of drug metabolism and drug design?

A1: Understanding the metabolic pathway of clomethiazole, which leads to the formation of this compound, provides valuable insights for drug metabolism and design.

  • Metabolite Identification: Identifying this compound as a key metabolite is crucial for assessing its potential pharmacological activity or toxicity. [] This knowledge helps determine if the metabolite contributes to the overall therapeutic effect or if it raises any safety concerns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.